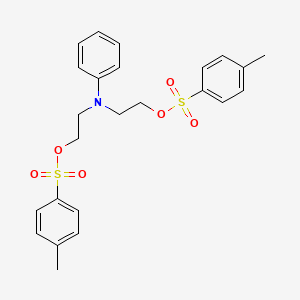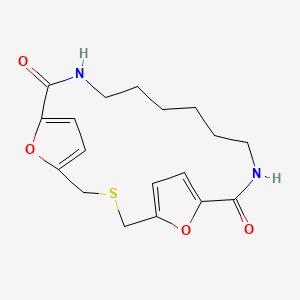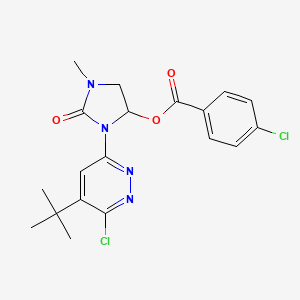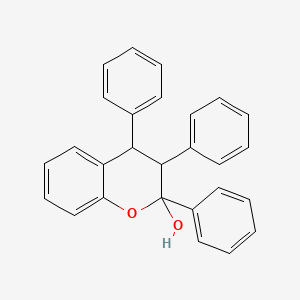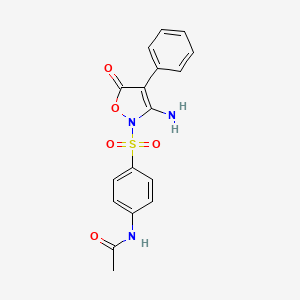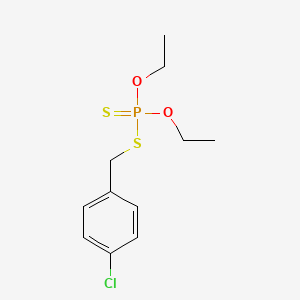
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the arabinofuranosyl moiety, followed by the introduction of the cyclohexylamino group. The final steps involve the attachment of the purin-6-amine core and the methoxyphenyl diphenylmethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions, leading to the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases where it may act as an inhibitor or modulator of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity, often inhibiting or activating their function .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Adenosine analogs: These compounds share the purine core but differ in their substituents, leading to variations in their biological activity.
Propiedades
Número CAS |
134934-64-8 |
|---|---|
Fórmula molecular |
C56H56N6O5 |
Peso molecular |
893.1 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-4-(cyclohexylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C56H56N6O5/c1-64-46-32-28-41(29-33-46)55(39-18-8-3-9-19-39,40-20-10-4-11-21-40)61-52-50-53(58-37-57-52)62(38-59-50)54-51(63)49(60-45-26-16-7-17-27-45)48(67-54)36-66-56(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-30-34-47(65-2)35-31-44/h3-6,8-15,18-25,28-35,37-38,45,48-49,51,54,60,63H,7,16-17,26-27,36H2,1-2H3,(H,57,58,61)/t48-,49-,51+,54-/m1/s1 |
Clave InChI |
YYHCOBGZEMUDLQ-COZRLZDLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NC1CCCCC1)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NC1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



